1-Bromo-4-(1-methoxyethyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13BrO |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
1-bromo-4-(1-methoxyethyl)naphthalene |
InChI |
InChI=1S/C13H13BrO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,1-2H3 |
InChI Key |
VEWUOALUOCHEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)Br)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization of 1 Bromo 4 1 Methoxyethyl Naphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Bromo-4-(1-methoxyethyl)naphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Unambiguous Assignment of ¹H NMR Resonances
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the 1-methoxyethyl side chain. The exact chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the methoxyethyl group. The bromine atom, being electronegative and located at the C1 position, will deshield adjacent protons, shifting their resonances downfield.
The aromatic region is predicted to show a complex pattern of multiplets for the six naphthalene protons. The protons on the substituted ring (H-2, H-3) and the unsubstituted ring (H-5, H-6, H-7, H-8) will have characteristic chemical shifts and coupling constants. In the aliphatic region, the methine proton (CH), the methoxy (B1213986) protons (OCH₃), and the methyl protons (CH₃) of the side chain will appear as a quartet, a singlet, and a doublet, respectively.
Table 1: Predicted ¹H NMR Resonances for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 | 8.1 - 8.3 | d | ~8.5 |
| H-5 | 7.9 - 8.1 | d | ~8.5 |
| H-2 | 7.8 - 7.9 | d | ~8.0 |
| H-6, H-7 | 7.5 - 7.7 | m | - |
| H-3 | 7.3 - 7.4 | d | ~8.0 |
| CH (side chain) | 4.8 - 5.0 | q | ~6.5 |
| OCH₃ (side chain) | 3.3 - 3.5 | s | - |
Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects in naphthalene systems.
Comprehensive Analysis of ¹³C NMR Chemical Shifts and Coupling Constants
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are determined by the carbon's hybridization and its electronic environment. Aromatic carbons typically resonate in the range of 110-150 ppm, while aliphatic carbons appear at higher fields (lower ppm values). bhu.ac.inoregonstate.edulibretexts.org
The carbon atom bonded to the bromine (C-1) is expected to have its resonance shifted upfield due to the heavy-atom effect, while the carbon bearing the methoxyethyl substituent (C-4) and other quaternary carbons (C-4a, C-8a) will also be clearly identifiable. The carbons of the 1-methoxyethyl group (CH, OCH₃, and CH₃) will appear in the aliphatic region of the spectrum. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be employed to predict ¹³C chemical shifts with a high degree of accuracy, aiding in the assignment of experimental data. mahendrapublications.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | ~140 - 145 |
| C-8a | ~133 - 135 |
| C-4a | ~131 - 133 |
| C-2, C-5, C-6, C-7, C-8 | ~122 - 130 |
| C-3 | ~120 - 122 |
| C-1 | ~118 - 120 |
| CH (side chain) | ~78 - 82 |
| OCH₃ (side chain) | ~56 - 58 |
Note: Predicted values are based on additive models for substituent chemical shifts on a naphthalene core.
Application of 2D NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for the definitive structural confirmation of this compound by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would map out the proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between adjacent aromatic protons, such as H-2 and H-3, and between H-5, H-6, H-7, and H-8, confirming their positions on the naphthalene rings. A crucial correlation between the methine (CH) and methyl (CH₃) protons of the side chain would also be present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the resonances for each CH, CH₂, and CH₃ group. For instance, the proton signal at ~4.9 ppm would show a cross-peak with the carbon signal at ~80 ppm, assigning them to the methine group of the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for establishing the connectivity between different fragments of the molecule. An HMBC experiment would show a correlation between the methine proton of the side chain and the C-4 carbon of the naphthalene ring, confirming the attachment point of the substituent. Correlations between the methoxy protons (OCH₃) and the methine carbon (CH) would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can help determine the preferred conformation of the 1-methoxyethyl side chain relative to the naphthalene ring system.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₃BrO. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the molecular ion in the mass spectrum will appear as a pair of peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.info HRMS can confirm the elemental composition by matching the experimental mass to the calculated exact mass with high precision.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₃H₁₃⁷⁹BrO | 264.01498 |
Source: Calculated exact mass based on the molecular formula from PubChem CID 97034132. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities before entering the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented.
The resulting mass spectrum would show the characteristic M⁺/[M+2]⁺ molecular ion peaks. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key fragmentation pathways would likely involve the cleavage of bonds in the 1-methoxyethyl side chain, as these are weaker than the bonds of the aromatic ring.
Expected Fragmentation Pathways:
Loss of a methoxy radical (•OCH₃): This would lead to a prominent fragment ion at m/z 233/235.
Loss of the entire side chain: Cleavage of the C-C bond between the naphthalene ring and the side chain could produce a bromonaphthyl cation at m/z 205/207.
Benzylic cleavage: The most likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable, resonance-stabilized cation at m/z 249/251.
Table 4: Predicted Key Fragment Ions in the GC-MS Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion |
|---|---|
| 264/266 | [C₁₃H₁₃BrO]⁺ (Molecular Ion) |
| 249/251 | [M - CH₃]⁺ |
| 233/235 | [M - OCH₃]⁺ |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules. For this compound, these methods provide detailed insights into the vibrational modes of the naphthalene core and its substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a molecule is determined by the absorption of infrared radiation at frequencies corresponding to its vibrational modes. In this compound, the FT-IR spectrum can be analyzed by considering the characteristic vibrations of the substituted naphthalene ring and the methoxyethyl group.
The aromatic C-H stretching vibrations of the naphthalene ring are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to a series of bands in the 1650-1400 cm⁻¹ range. The substitution pattern on the naphthalene ring influences the exact positions and intensities of these bands. Out-of-plane C-H bending vibrations, which are often intense, appear in the 900-675 cm⁻¹ region and are characteristic of the number of adjacent hydrogen atoms on the ring.
The methoxyethyl substituent introduces several characteristic vibrational modes. The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2975-2850 cm⁻¹ region. The C-O-C stretching vibration of the ether linkage typically appears as a strong band in the 1260-1000 cm⁻¹ range. The C-Br stretching vibration is generally observed at lower frequencies, typically in the 600-500 cm⁻¹ region.
Theoretical calculations, such as those performed for similar molecules like 1-bromo-4-methylnaphthalene, can aid in the assignment of the observed vibrational frequencies. mahendrapublications.com For instance, in a computational study of 1-bromo-4-methylnaphthalene, the C-H stretching vibrations were calculated to be in the 3050-3100 cm⁻¹ range, while the C-C stretching modes were predicted between 1350 and 1600 cm⁻¹. mahendrapublications.com
A hypothetical FT-IR data table for this compound, based on characteristic group frequencies and data from related compounds, is presented below.
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretching |
| 2975-2850 | Aliphatic C-H Stretching (methoxyethyl group) |
| 1650-1400 | Aromatic C-C Stretching |
| 1260-1000 | C-O-C Stretching (ether) |
| 900-675 | Aromatic C-H Out-of-Plane Bending |
| 600-500 | C-Br Stretching |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic C-C stretching vibrations are expected to be prominent, as the polarizability of the naphthalene ring changes significantly during these vibrations. The C-H stretching vibrations, both aromatic and aliphatic, will also be present. The C-Br stretching vibration is also typically Raman active.
For a related compound, 1-bromo-4-methylnaphthalene, the FT-Raman spectrum has been analyzed in the 4000–100 cm⁻¹ region. mahendrapublications.com Computational studies on naphthalene and its derivatives have shown that Raman spectra are sensitive to the substitution pattern. researchgate.net The intense Raman bands for naphthalene itself are associated with ring stretching modes. researchgate.net The introduction of substituents, as in this compound, will alter the symmetry of the molecule and lead to changes in the Raman spectrum, providing valuable structural information.
A representative table of expected Raman shifts for this compound is provided below.
| Raman Shift Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretching |
| 2975-2850 | Aliphatic C-H Stretching (methoxyethyl group) |
| 1650-1300 | Aromatic C-C Ring Stretching |
| 1260-1000 | C-O-C Stretching |
| 600-500 | C-Br Stretching |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The naphthalene chromophore has characteristic absorption and emission properties that are modulated by its substituents.
The UV-Vis absorption spectrum of naphthalene exhibits several bands corresponding to π-π* transitions. The introduction of a bromine atom and a methoxyethyl group at the 1- and 4-positions, respectively, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electronic effects of the substituents. Studies on silyl-substituted naphthalene derivatives have shown that substitution on the naphthalene ring leads to shifts in the absorption maxima to longer wavelengths. mdpi.comresearchgate.net For instance, the introduction of a methoxy group on the naphthalene ring is known to cause a bathochromic shift. mdpi.com
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Naphthalene and its derivatives are known to be fluorescent. The fluorescence emission spectrum of this compound is expected to be a mirror image of its longest-wavelength absorption band. The quantum yield and lifetime of the fluorescence can be influenced by the substituents. For example, silyl-substituted naphthalenes have been shown to have increased fluorescence intensities compared to unsubstituted naphthalene. mdpi.comresearchgate.net
The expected electronic spectroscopic data for this compound are summarized below.
| Spectroscopic Parameter | Expected Value/Observation |
| UV-Vis Absorption Maxima (λmax) | Bathochromic shift compared to naphthalene |
| Molar Absorptivity (ε) | Influenced by substitution |
| Fluorescence Emission Maxima | Mirror image of the lowest energy absorption band |
| Fluorescence Quantum Yield | Dependent on the nature and position of substituents |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are invaluable for complementing experimental spectroscopic data and providing a deeper understanding of the structural and electronic properties of molecules like this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.net By performing a geometry optimization, the most stable three-dimensional arrangement of atoms in this compound can be determined. This optimized geometry provides information on bond lengths, bond angles, and dihedral angles.
From the optimized geometry, various electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. mahendrapublications.com For many naphthalene derivatives, the HOMO and LUMO are delocalized over the aromatic system, and their energies are influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to aid in spectral assignment.
For vibrational spectroscopy, the harmonic vibrational frequencies can be calculated using DFT. mahendrapublications.comresearchgate.net These calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical methods. The calculated infrared and Raman intensities help in predicting the appearance of the spectra. niscpr.res.inresearchgate.net
For electronic spectroscopy, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.net The oscillator strengths associated with these transitions can also be calculated to predict the intensity of the absorption bands.
A summary of the types of data obtained from quantum chemical calculations for this compound is provided in the table below.
| Calculated Parameter | Method | Application |
| Optimized Geometry (Bond lengths, angles) | DFT | Structural analysis |
| HOMO-LUMO Energies | DFT | Electronic properties, reactivity |
| Vibrational Frequencies | DFT | Assignment of FT-IR and Raman spectra |
| Infrared and Raman Intensities | DFT | Prediction of spectral appearance |
| Electronic Transition Energies | TD-DFT | Prediction of UV-Vis absorption maxima |
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a critical aspect of its molecular structure, influencing its physical, chemical, and spectroscopic properties. The molecule's conformational landscape is primarily dictated by the rotation around the single bond connecting the methoxyethyl group to the rigid naphthalene core. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the potential energy surface associated with these conformational changes.
The rotation of the 1-methoxyethyl substituent relative to the plane of the naphthalene ring gives rise to various conformers with distinct energy levels. The steric hindrance between the substituent and the peri-hydrogen on the naphthalene ring plays a significant role in determining the stability of these conformers. Computational models can predict the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states).
A relaxed potential energy surface scan is typically performed by systematically varying the dihedral angle of the C(Ar)-C(alkyl)-O-C(methyl) bond. This computational experiment allows for the mapping of the energy landscape, revealing the most stable conformations and the energy barriers to rotation between them. The results of such an analysis are crucial for understanding the molecule's dynamic behavior in different environments.
For substituted naphthalenes, it is understood that different conformations can lead to variations in spectroscopic signatures. nih.govcsic.es For instance, the specific orientation of the methoxyethyl group can influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational modes observed in Infrared (IR) and Raman spectroscopy. nih.gov
The energy difference between the most stable conformer and other higher-energy conformers provides insight into their relative populations at a given temperature, according to the Boltzmann distribution. These energy landscapes are fundamental for interpreting experimental spectroscopic data and for predicting the molecule's behavior in chemical reactions or biological interactions.
Synthesis and Functionalization of Advanced Naphthalene Derivatives Based on the 1 Bromo 4 1 Methoxyethyl Naphthalene Scaffold
Diversification of the Naphthalene (B1677914) Core
The functionalization of the naphthalene core of 1-Bromo-4-(1-methoxyethyl)naphthalene can be approached through two main strategies: the regioselective introduction of additional functional groups onto the existing aromatic system and the construction of larger polycyclic structures through annulation reactions.
Regioselective Introduction of Additional Functional Groups
The introduction of new substituents onto the this compound core is governed by the directing effects of the existing bromo and 1-methoxyethyl groups. The bromine atom is a deactivating group and directs incoming electrophiles to the meta positions (C5 and C7). Conversely, the 1-methoxyethyl group, being an alkyl substituent, is an activating group and directs electrophiles to the ortho and para positions (C2, C3, and C5).
The interplay of these directing effects suggests that electrophilic aromatic substitution reactions will likely lead to a mixture of products. However, specific reaction conditions can favor substitution at certain positions. For instance, in the bromination of 1-bromonaphthalene, the major products are typically the 1,4- and 1,5-dibromonaphthalenes, indicating a preference for substitution on the same ring as the initial substituent. researchgate.net Directed C-H activation strategies, often employing transition metal catalysts, have emerged as powerful tools for the regioselective functionalization of 1-substituted naphthalenes at various positions, including the challenging peri (C8) and ortho (C2) positions. nih.govresearchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect of Bromo Group (at C1) | Directing Effect of 1-Methoxyethyl Group (at C4) | Overall Predicted Reactivity | Potential Reactions |
| C2 | Ortho | Ortho | Activated | Halogenation, Nitration, Friedel-Crafts |
| C3 | Meta | Ortho | Moderately Activated | Halogenation, Nitration, Friedel-Crafts |
| C5 | Para | Meta | Activated | Halogenation, Nitration, Friedel-Crafts |
| C6 | Ortho | Para | Deactivated | Limited reactivity in standard EAS |
| C7 | Meta | Meta | Deactivated | Limited reactivity in standard EAS |
| C8 | Peri | Para | Sterically hindered | C-H activation strategies may be effective |
Note: This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Annulation Strategies for Expanded Polycyclic Aromatic Systems
The bromine atom at the C1 position of this compound serves as an excellent starting point for the construction of expanded polycyclic aromatic hydrocarbons (PAHs). researchgate.net Palladium-catalyzed annulation reactions, in particular, have proven to be highly effective for the synthesis of complex aromatic systems from smaller, functionalized precursors. rsc.orgacs.org
For instance, a [4+2] annulation strategy could involve the coupling of the this compound with a suitable diene or alkyne. thieme-connect.com Similarly, a [3+3] annulation could be achieved by reacting the target molecule, after conversion to a boronic ester, with a 1,8-dibromonaphthalene (B102958) derivative. rsc.org These approaches allow for the systematic construction of larger, well-defined PAHs with the 1-methoxyethyl group incorporated into the final structure, potentially influencing its solubility and solid-state packing. The formation of PAHs from naphthalene precursors is a significant area of research due to their applications in materials science and their environmental relevance. nih.gov
Table 2: Potential Annulation Strategies for this compound
| Annulation Strategy | Potential Reaction Partner | Resulting Polycyclic System | Key Features |
| [4+2] Cycloaddition | Substituted alkynes or dienes | Functionalized phenanthrene (B1679779) or anthracene (B1667546) derivatives | Forms two new carbon-carbon bonds in a single step. acs.org |
| Suzuki-Miyaura Cross-Coupling followed by Intramolecular C-H Arylation | Arylboronic acids with ortho-halogen | Benzo[a]pyrene or other fused systems | Stepwise construction allowing for greater control. |
| Palladium-catalyzed [3+3] Annulation | Dibrominated aromatic compounds | Perylene or other extended PAHs | Builds larger systems from two aromatic fragments. rsc.org |
Note: The feasibility of these reactions would require experimental validation.
Derivatization of the Methoxyethyl Side Chain
The 1-methoxyethyl side chain offers a rich platform for further molecular diversification. Modifications can include extending the alkyl chain, substituting the methoxy (B1213986) group with other heteroatoms, or synthesizing chiral analogues with varied stereochemistry.
Homologation and Chain Extension of the Alkyl Moiety
Extending the length of the alkyl side chain can significantly impact the molecule's physical properties, such as its lipophilicity and melting point. Several strategies can be envisioned for the homologation of the 1-methoxyethyl group.
One approach involves the conversion of the methoxy group into a better leaving group, such as a tosylate or a halide. Subsequent reaction with a carbon nucleophile, like a Grignard reagent or an organocuprate, would result in the formation of a new carbon-carbon bond and an extended alkyl chain. Another potential method is the Wittig reaction or a related olefination, which would require prior oxidation of the benzylic carbon to a ketone. The resulting alkene could then be hydrogenated to afford the elongated alkyl chain. Side-chain oxidations of alkyl-substituted aromatic compounds are well-established reactions. libretexts.orglibretexts.org
Table 3: Proposed Strategies for Homologation of the Methoxyethyl Side Chain
| Step 1: Activation/Modification | Step 2: Carbon-Carbon Bond Formation | Resulting Side Chain |
| Conversion of -OCH3 to a leaving group (e.g., -OTs) | Nucleophilic substitution with an alkyl Grignard reagent (R-MgX) | -CH(R)CH3 |
| Oxidation of the benzylic carbon to a ketone | Wittig reaction with a phosphorus ylide (Ph3P=CHR) | -C(=CHR)CH3 |
| Radical halogenation at the benzylic position | Cross-coupling with an organometallic reagent | -CH(R)CH3 |
Note: These are hypothetical pathways that would require optimization.
Heteroatom Substitution within the Side Chain
The introduction of different heteroatoms into the side chain can lead to new functionalities and potential applications. The methoxy group of the 1-methoxyethyl side chain can be cleaved under various conditions to yield the corresponding secondary alcohol. This alcohol then serves as a versatile intermediate for the introduction of other heteroatoms.
For example, treatment with a halogenating agent like thionyl chloride or phosphorus tribromide would yield the corresponding benzylic halide. This halide can then be displaced by a variety of nucleophiles to introduce nitrogen (amines, azides), sulfur (thiols, sulfides), or other oxygen-based functional groups (esters, ethers). The synthesis and reactions of benzylic ethers are well-documented in organic chemistry. organic-chemistry.org
Table 4: Potential Heteroatom Substitutions in the Methoxyethyl Side Chain
| Intermediate | Reagent/Reaction | Resulting Functional Group |
| 1-(4-Bromo-1-naphthyl)ethanol | Thionyl chloride (SOCl2) | 1-Chloroethyl |
| 1-(4-Bromo-1-naphthyl)ethanol | Mitsunobu reaction with a primary amine | Secondary amine |
| 1-(4-Bromo-1-naphthyl)ethanol | Esterification with a carboxylic acid | Ester |
| 1-(4-Bromo-1-naphthyl)ethyl halide | Sodium azide (B81097) (NaN3) followed by reduction | Primary amine |
| 1-(4-Bromo-1-naphthyl)ethyl halide | Sodium thiomethoxide (NaSMe) | Thioether |
Note: These transformations are based on standard organic reactions and would need to be adapted for the specific substrate.
Stereoselective Synthesis of Chiral Analogues with Varied Methoxyethyl Structures
The 1-methoxyethyl side chain contains a stereocenter, and the synthesis of enantiomerically pure or diastereomerically enriched analogues is of great interest, particularly for applications in medicinal chemistry and asymmetric catalysis. The stereoselective synthesis of such analogues can be approached in several ways.
One method involves the asymmetric reduction of the corresponding ketone, 1-(4-bromo-1-naphthyl)ethan-1-one. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal hydrides, can afford the secondary alcohol with high enantioselectivity. This alcohol can then be converted to the desired methoxyethyl derivative or other analogues. Alternatively, the existing stereocenter can be used to direct the stereochemistry of subsequent reactions on the molecule, a process known as diastereoselective synthesis. For example, Diels-Alder reactions of anthracenes bearing a chiral 1-methoxyethyl group have been shown to proceed with high diastereoselectivity. researchgate.net
Table 5: Strategies for the Stereoselective Synthesis of Chiral Analogues
| Strategy | Key Reagent/Method | Outcome |
| Asymmetric Reduction | Chiral borane (B79455) reducing agents (e.g., CBS catalyst) | Enantioselective formation of the secondary alcohol precursor. |
| Kinetic Resolution | Lipase-catalyzed acylation of the racemic alcohol | Separation of enantiomers. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to a precursor, followed by a stereoselective reaction and removal of the auxiliary. | Control over the stereochemistry of the side chain. |
| Diastereoselective Reaction | Using the existing stereocenter to control the stereochemical outcome of a reaction at another site. | Formation of a specific diastereomer. |
Note: The choice of method would depend on the desired stereoisomer and the compatibility with the rest of the molecule.
Development of Naphthalene-Containing Hybrid Molecules
The functionalization of the this compound scaffold serves as a gateway to a diverse range of advanced, hybrid molecular architectures. The strategic placement of the bromo group at the C1 position allows for its participation in a variety of powerful carbon-carbon bond-forming reactions, enabling the conjugation of the naphthalene core with other molecular fragments. This section explores methodologies for creating complex hybrid structures, including direct conjugation with other cyclic systems, the theoretical pathways to fused-ring systems like naphthalimides, and the preparation of naphthalene-chalcone derivatives.
Conjugation with Other Aromatic and Heterocyclic Scaffolds
Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forging new carbon-carbon bonds in modern organic synthesis. The bromo-substituent on the this compound core makes it an ideal substrate for such transformations, particularly the Suzuki-Miyaura and Heck reactions, allowing for the direct linkage of the naphthalene unit to other aromatic and heterocyclic systems. wikipedia.orgmasterorganicchemistry.comnih.gov
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nih.gov This method is renowned for its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov For the this compound scaffold, a Suzuki-Miyaura reaction would couple the C1 position of the naphthalene ring with an aromatic or heterocyclic boronic acid, yielding a biaryl or hetero-biaryl structure. This provides a direct route to molecules combining the naphthalene core with other valuable pharmacophores or photoactive moieties.
The Heck reaction , another cornerstone of palladium catalysis, forms a C-C bond between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction facilitates the introduction of vinyl groups onto the naphthalene core. masterorganicchemistry.com By reacting this compound with various alkenes (e.g., acrylates, styrenes), a vinyl linkage is created, extending the conjugation of the system and providing a handle for further synthetic transformations.
The table below summarizes the potential hybrid molecules accessible through these key cross-coupling reactions.
| Reaction Type | Coupling Partner Example | General Structure of Product |
| Suzuki-Miyaura | Arylboronic Acid (e.g., Phenylboronic acid) | 1-Aryl-4-(1-methoxyethyl)naphthalene |
| Suzuki-Miyaura | Heterocyclic Boronic Acid (e.g., Pyridine-3-boronic acid) | 1-Heterocyclyl-4-(1-methoxyethyl)naphthalene |
| Heck | Alkene (e.g., Ethyl acrylate) | Ethyl (E)-3-(4-(1-methoxyethyl)naphthalen-1-yl)acrylate |
| Heck | Styrene | 1-((E)-2-phenylvinyl)-4-(1-methoxyethyl)naphthalene |
Synthesis of Naphthalimide and Related Fused-Ring Systems
Naphthalimides are a prominent class of compounds known for their applications as fluorescent dyes, DNA intercalators, and materials for organic electronics. rsc.org However, the synthesis of naphthalimides has stringent structural requirements for the starting material. The standard synthetic route involves the condensation of a primary amine with a 1,8-naphthalic anhydride (B1165640) derivative. mdpi.comnih.gov This anhydride precursor contains two essential carbonyl groups at the peri-positions (C1 and C8) of the naphthalene ring, which are necessary for the formation of the characteristic six-membered imide ring. rsc.org
While direct naphthalimide synthesis is not feasible, the generation of other fused-ring systems from naphthalene derivatives can be achieved through various intramolecular cyclization strategies. Methodologies such as intramolecular Heck reactions or radical cyclizations could potentially be employed to construct new rings fused to the naphthalene core. researchgate.netrsc.orgbohrium.com However, these approaches would require significant prior modification of the this compound scaffold, specifically by introducing a tether with a reactive terminus (e.g., an alkene or a radical precursor) onto the methoxyethyl side chain or another position on the ring.
Preparation of Naphthalene-Chalcone Hybrid Structures
Naphthalene-chalcone hybrids are compounds that integrate a naphthalene ring system with the α,β-unsaturated ketone framework of a chalcone (B49325). These structures are of significant interest due to their diverse biological activities. The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and a ketone possessing α-hydrogens. wikipedia.orgtaylorandfrancis.com
The starting material, this compound, is neither an aldehyde nor a ketone and thus cannot participate directly in a Claisen-Schmidt condensation. To prepare a naphthalene-chalcone hybrid from this scaffold, a two-step approach is necessary: first, the conversion of the bromo-naphthalene into a suitable carbonyl-containing precursor, followed by the condensation reaction.
Step 1: Synthesis of Carbonyl Precursors
The bromo-functionality can be leveraged to introduce the required aldehyde or ketone group. A common strategy involves the formation of a Grignard reagent, which can then react with an appropriate electrophile.
Route A: Formylation to Naphthaldehyde. The bromo-naphthalene can be converted to its corresponding Grignard reagent by reacting with magnesium metal. Subsequent treatment of this organometallic intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would yield 4-(1-methoxyethyl)-1-naphthaldehyde .
Route B: Acylation to Acetylnaphthalene. Alternatively, reacting the Grignard reagent with an acylating agent like acetyl chloride would install a methyl ketone group, producing 1-acetyl-4-(1-methoxyethyl)naphthalene .
Step 2: Claisen-Schmidt Condensation
Once the aldehyde or ketone precursor is synthesized, it can be used in a Claisen-Schmidt condensation to form the final chalcone structure.
The aldehyde precursor (4-(1-methoxyethyl)-1-naphthaldehyde ) would be condensed with a substituted acetophenone (B1666503) in the presence of a base (e.g., NaOH or KOH) to yield the desired naphthalene-chalcone. nih.gov
The ketone precursor (1-acetyl-4-(1-methoxyethyl)naphthalene ) would be reacted with a substituted benzaldehyde (B42025) under similar basic conditions to afford the target hybrid molecule. scispace.com
This two-step sequence provides a clear and viable pathway to novel naphthalene-chalcone hybrids starting from the this compound scaffold. The potential products are detailed in the following table.
| Precursor Route | Naphthalene Precursor | Condensation Partner Example | General Chalcone Product Structure |
| A (Formylation) | 4-(1-methoxyethyl)-1-naphthaldehyde | Acetophenone | (E)-1-phenyl-3-(4-(1-methoxyethyl)naphthalen-1-yl)prop-2-en-1-one |
| B (Acylation) | 1-acetyl-4-(1-methoxyethyl)naphthalene | Benzaldehyde | (E)-3-phenyl-1-(4-(1-methoxyethyl)naphthalen-1-yl)prop-2-en-1-one |
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps (prevents side reactions) |
| Catalyst Loading | 1–5 mol% Pd | Excess increases cost without significant yield improvement |
| Solvent | Tetrahydrofuran (THF) or DMF | Polar aprotic solvents enhance reactivity |
Advanced Consideration : Competing pathways (e.g., over-bromination) require real-time monitoring via techniques like in situ NMR .
How do structural modifications (e.g., substituent position) affect the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
Methodological Answer :
The bromine atom at position 1 and the methoxyethyl group at position 4 influence steric and electronic effects:
Q. Case Study :
| Derivative | Coupling Efficiency (Yield %) | Reference |
|---|---|---|
| 1-Bromo-4-methoxy | 85% | |
| 2-Bromo-4-methoxyethyl | 62% |
Data Contradiction Resolution : Discrepancies in yields may arise from solvent polarity or catalyst choice, necessitating reproducibility checks using standardized protocols .
What analytical techniques are critical for characterizing purity and structural integrity?
Basic Research Focus
Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.0 for C₁₃H₁₃BrO) .
Advanced Tip : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) with detection limits <0.1% .
How do environmental factors (e.g., light, temperature) impact compound stability during storage?
Advanced Research Focus
Methodological Answer :
Q. Stability Data :
| Condition | Half-Life | Degradation Product |
|---|---|---|
| 25°C, dark | >6 months | None |
| 40°C, light | 2 weeks | 4-(1-Methoxyethyl)naphthalene |
Mitigation Strategy : Store in amber vials under inert atmosphere (N₂/Ar) at 2–8°C .
What mechanisms explain the compound’s reported bioactivity in antimicrobial assays?
Advanced Research Focus
Methodological Answer :
Q. SAR Insights :
| Modification | Antimicrobial Activity (MIC, µg/mL) |
|---|---|
| 1-Bromo-4-methoxy | 8.2 (S. aureus) |
| 1-Chloro-4-methoxyethyl | 32.5 (S. aureus) |
Contradiction Note : Inconsistent MIC values across studies may stem from assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize using CLSI guidelines .
How can researchers resolve discrepancies in toxicity data across studies?
Advanced Research Focus
Methodological Answer :
Q. Example :
| Study Type | Reported LD₅₀ (mg/kg) | Adjusted LD₅₀ (mg/kg) |
|---|---|---|
| Rat (oral) | 450 | 420 ± 30 |
| Mouse (oral) | 380 | 395 ± 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
